4-Amino-5-imidazolecarboxamide hydrochloride

Purine Metabolism AMPK Signaling Enzyme Specificity

Select 4-Amino-5-imidazolecarboxamide hydrochloride (AICA HCl) for unambiguous interrogation of purine salvage via APRT without confounding AK/nucleoside transport effects. Its ~4-fold higher aqueous solubility (>300 mM) vs AICAR enables robust high-concentration dose-response assays with minimal vehicle artifacts. Essential for glioblastoma TMZ metabolite tracing, Leishmania guanase inhibition, and APRT activity screening.

Molecular Formula C4H7ClN4O
Molecular Weight 162.58 g/mol
CAS No. 72-40-2
Cat. No. B193321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-imidazolecarboxamide hydrochloride
CAS72-40-2
Synonyms5-Amino-1H-Imidazole-4-carboxamide Monohydrochloride;  5-Amino-imidazole-4-carboxamide Monohydrochloride;  4-Amino-5-carbamoylimidazole Hy drochloride;  4-Aminoimidazole-5-carboxamide Hydrochloride;  5-Amino-1H-imidazole-4-carboxamide Hydrochloride;  5-Aminoim
Molecular FormulaC4H7ClN4O
Molecular Weight162.58 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1)C(=O)N)N.Cl
InChIInChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H
InChIKeyMXCUYSMIELHIQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Gray Solid

4-Amino-5-imidazolecarboxamide Hydrochloride (CAS 72-40-2): Core Chemical Identity and Biological Niche in Purine Metabolism


4-Amino-5-imidazolecarboxamide hydrochloride (CAS 72-40-2), also known as 5-aminoimidazole-4-carboxamide hydrochloride or AICA hydrochloride, is a key intermediate in the de novo purine biosynthesis pathway. It serves as the free base form of the nucleobase precursor to purine nucleotides, acting upstream of its riboside analog, AICAR . The hydrochloride salt enhances aqueous solubility, making it a preferred reagent for in vitro biochemical studies and synthetic applications . Unlike its riboside counterpart, AICA hydrochloride does not require nucleoside transporters for cellular entry and is activated via a distinct enzymatic route, establishing its unique utility in studies of purine metabolism and metabolic regulation [1].

4-Amino-5-imidazolecarboxamide Hydrochloride: Why In-Class Analogs Like AICAR Are Not Direct Substitutes


Substituting 4-Amino-5-imidazolecarboxamide hydrochloride with its riboside analog, AICAR (acadesine, CAS 2627-69-2), or other purine precursors introduces fundamental experimental variability due to divergent metabolic activation pathways, differential cellular uptake mechanisms, and distinct biochemical activities [1]. While both compounds ultimately generate ZMP (AICAR monophosphate) to activate AMPK, the rate-limiting steps and enzyme dependencies differ: AICA base relies on adenine phosphoribosyltransferase (APRT) and phosphoribosyl pyrophosphate (PRPP) availability, whereas AICAR requires adenosine kinase (AK) activity and nucleoside transporters [2]. These pathway-specific dependencies mean that genetic ablation, pharmacological inhibition, or cell-type-specific expression of APRT versus AK can completely abolish the activity of one analog while sparing the other, invalidating any assumption of functional interchangeability [3].

4-Amino-5-imidazolecarboxamide Hydrochloride: Quantitative Comparative Evidence Against Closest Analogs


Divergent Enzymatic Activation Pathways: APRT-Dependent vs. Adenosine Kinase-Dependent Metabolism

4-Amino-5-imidazolecarboxamide (AICA) is converted to its active ribonucleotide form exclusively via adenine phosphoribosyltransferase (APRT), whereas AICAR (acadesine) requires phosphorylation by adenosine kinase (AK). In cellular models lacking APRT, AICA fails to produce purine nucleotides, while AK-deficient cells are unresponsive to AICAR [1]. This orthogonal enzyme dependency provides a mechanistic basis for selecting AICA hydrochloride over AICAR when investigating APRT-mediated purine salvage or when AK activity is a confounding variable.

Purine Metabolism AMPK Signaling Enzyme Specificity

Selective Anti-Parasitic Activity: Growth Inhibition of Leishmania Promastigotes Absent in Riboside/Ribotide

4-Amino-5-imidazolecarboxamide hydrochloride, but not its riboside (AICAR) or ribotide (ZMP) derivatives, exhibits direct growth inhibitory activity against Leishmania donovani, L. braziliensis, L. tarentolae, and L. mexicana promastigotes, culminating in cell lysis [1]. This activity is attributed to potent competitive inhibition of guanine deaminase (guanase) from trypanosomatids, with a reported Ki value of 3.5 × 10⁻⁶ M for the Trypanosoma cruzi enzyme [2]. The riboside and ribotide forms lack this direct anti-parasitic effect, highlighting a structure-activity relationship specific to the free base.

Anti-Parasitic Leishmania Guanine Deaminase

Enhanced Aqueous Solubility vs. AICAR: Facilitating High-Concentration In Vitro Assays

4-Amino-5-imidazolecarboxamide hydrochloride demonstrates substantially higher water solubility compared to AICAR. The hydrochloride salt achieves a solubility of ≥50 mg/mL (approximately 307 mM, based on MW 162.58 g/mol) in water , whereas AICAR exhibits a maximum water solubility of approximately 19.37 mg/mL (75 mM) . This ~4.1-fold higher molar solubility enables the preparation of more concentrated stock solutions, reducing DMSO carryover and facilitating dose-response studies in aqueous buffer systems without exceeding solubility limits.

Solubility Formulation In Vitro Assay

Unique Precursor Role in Temozolomide Metabolism and Synthesis

4-Amino-5-imidazolecarboxamide (AICA) is both a primary metabolite of the frontline glioblastoma chemotherapeutic temozolomide (TMZ) and a key synthetic intermediate for its production . Upon TMZ administration, AICA is generated alongside the DNA-alkylating methyldiazonium ion. Critically, this AICA is subsequently converted within glioblastoma cells to AICAR (ZMP) via hypoxanthine phosphoribosyl transferase 1 (HPRT1), activating AMPK and driving chemoresistance [1]. This metabolic link establishes AICA hydrochloride as an essential tool for dissecting TMZ's dual role in cytotoxicity and AMPK-mediated therapy resistance.

Glioblastoma Temozolomide Chemoresistance

Thermal Stability and Handling Considerations: Higher Melting Point and Hygroscopic Nature

4-Amino-5-imidazolecarboxamide hydrochloride exhibits a melting point (decomposition) of 250-252°C, significantly higher than that of AICAR (214-215°C) . This thermal stability may be advantageous for synthetic applications requiring elevated temperatures. However, the hydrochloride salt is notably hygroscopic and should be stored under inert atmosphere at -20°C to prevent moisture uptake and degradation . In contrast, AICAR is typically stored desiccated at -20°C without explicit hygroscopic warnings, reflecting different stability profiles that impact long-term storage and handling protocols.

Thermal Stability Storage Handling

4-Amino-5-imidazolecarboxamide Hydrochloride: Validated High-Value Application Scenarios Based on Comparative Evidence


Dissecting Purine Salvage Pathway Specificity: APRT-Dependent Metabolic Tracing

In studies where the goal is to interrogate purine salvage via adenine phosphoribosyltransferase (APRT) without confounding effects from adenosine kinase (AK) or nucleoside transport, 4-Amino-5-imidazolecarboxamide hydrochloride is the unequivocal substrate of choice. As demonstrated by Page et al., cells deficient in APRT fail to produce nucleotides from AICA, while AK-deficient cells are unaffected, providing a clean experimental system for quantifying APRT activity [1]. This application is essential for characterizing purine metabolic flux in cancer cells, inborn errors of metabolism, or for screening inhibitors of the APRT pathway.

Investigating Guanase-Dependent Anti-Parasitic Mechanisms in Trypanosomatids

The unique ability of 4-Amino-5-imidazolecarboxamide hydrochloride to inhibit guanine deaminase and suppress Leishmania promastigote growth—activities absent in AICAR or ZMP—makes it a critical chemical probe for anti-parasitic drug discovery [2]. Researchers focused on targeting purine salvage in Leishmania or Trypanosoma species should procure AICA hydrochloride over its riboside analogs to assess guanase inhibition as a potential therapeutic strategy and to validate target engagement in live parasite assays.

Quantifying Temozolomide Metabolism and AMPK-Mediated Chemoresistance in Glioblastoma

As a direct metabolite of temozolomide (TMZ) and the precursor to AICAR in glioblastoma cells via HPRT1 activity, AICA hydrochloride is an indispensable analytical standard and research tool in neuro-oncology [3]. Its use is mandated for developing and validating LC-MS/MS methods to quantify TMZ metabolic fate in patient samples or preclinical models, as well as for studying the molecular mechanisms by which TMZ-derived AICA drives AMPK activation and subsequent therapy resistance . Procurement of high-purity AICA hydrochloride is essential for reproducibility in these clinically relevant studies.

High-Concentration In Vitro Pharmacology: Dose-Response Studies Requiring >75 mM Aqueous Solubility

For in vitro assays requiring compound concentrations exceeding the 75 mM aqueous solubility limit of AICAR, 4-Amino-5-imidazolecarboxamide hydrochloride provides a viable alternative due to its approximately 4-fold higher molar solubility (≥307 mM) . This enables the execution of robust dose-response curves in aqueous buffers, minimizing vehicle (e.g., DMSO) artifacts in sensitive assays such as those measuring metabolic flux, enzyme kinetics, or cell viability. Researchers planning high-concentration AMPK activation studies should consider this solubility advantage when designing experiments and selecting reagents.

Technical Documentation Hub

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